molecular formula C46H45ClP2Ru B6336294 Cp*RuCl(PPh3)2 CAS No. 92361-49-4

Cp*RuCl(PPh3)2

Cat. No.: B6336294
CAS No.: 92361-49-4
M. Wt: 796.3 g/mol
InChI Key: AHWRJPOOFGXEKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CpRuCl(PPh₃)₂ is a ruthenium(II) complex featuring a pentamethylcyclopentadienyl (Cp) ligand, one chloride ligand, and two triphenylphosphine (PPh₃) ligands. The Cp* ligand provides steric bulk and strong electron-donating properties, stabilizing the metal center and influencing catalytic activity. This complex is widely employed in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), enabling regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science . Its stability under ambient conditions and compatibility with diverse solvents (e.g., THF, DCM) make it a versatile catalyst .

Preparation Methods

Direct Synthesis from Ruthenium Trichloride and Ligand Precursors

The most widely employed method for synthesizing CpRuCl(PPh₃)₂ involves a one-pot reaction combining ruthenium trichloride (RuCl₃·xH₂O), triphenylphosphine (PPh₃), and pentamethylcyclopentadiene (CpH) in ethanol under reflux . In a representative procedure, RuCl₃·xH₂O (0.52 g) is dissolved in 40 mL of dry, degassed ethanol and heated to reflux (351 K) for 30 minutes under nitrogen. Freshly cracked pentamethylcyclopentadiene (2 mL) is added dropwise to the cooled ruthenium solution, followed by gradual addition to a refluxing ethanol solution containing excess PPh₃ (2.79 g). The reaction mixture yields a bright orange precipitate upon cooling, which is isolated via filtration and dried under vacuum .

Key Reaction Parameters:

  • Solvent: Anhydrous ethanol

  • Temperature: 351 K (reflux)

  • Atmosphere: Nitrogen

  • Molar Ratios: RuCl₃ : PPh₃ : Cp*H ≈ 1 : 4 : 2

  • Yield: 60–72% (isolated product)

Characterization by ³¹P{¹H} NMR reveals a singlet at δ 39.6 ppm, consistent with two equivalent PPh₃ ligands trans to the Cp* and chloride ligands . The η⁵-coordination of Cp* is confirmed by a sharp singlet at δ 4.27 ppm in the ¹H NMR spectrum, integrating to five protons .

Ligand Substitution from Oligomeric Ruthenium Precursors

Alternative routes employ oligomeric [RuCl₂Cp*]ₙ or dimeric [RuCl₂Cp*]₂ as precursors, enabling controlled phosphine substitution . Synthesis of [RuCl₂Cp*]₂ involves refluxing RuCl₃·xH₂O with excess CpH in methanol for 48 hours, yielding a deep red solution. Subsequent reduction with cobaltocene generates the mixed-valence dimer [(CpRu)₂(μ-Cl)₃], which reacts with PPh₃ (2 equivalents) in toluene at 383 K to form Cp*RuCl(PPh₃)₂ .

Advantages:

  • Purity: Avoids side products from direct RuCl₃/PPh₃ reactions

  • Scalability: Suitable for multi-gram syntheses

  • Yield: 85–90% after recrystallization from hexane/CH₂Cl₂

Disadvantages:

  • Complexity: Requires isolation of [RuCl₂Cp*]₂ intermediate

  • Sensitivity: Cobaltocene is pyrophoric, necessitating strict inert conditions

Mechanistic Insights into Phosphine Coordination

The trans influence of the Cp* ligand directs triphenylphosphine binding to the ruthenium center. Kinetic studies of the ligand substitution pathway (Method 2) reveal pseudo-first-order dependence on [PPh₃], with a rate constant kobs=1.2×104s1k_{\text{obs}} = 1.2 \times 10^{-4} \, \text{s}^{-1} at 298 K . Activation parameters (ΔH=68kJ/mol\Delta H^\ddagger = 68 \, \text{kJ/mol}, ΔS=120J/(mol\cdotpK)\Delta S^\ddagger = -120 \, \text{J/(mol·K)}) suggest an associative mechanism dominated by steric effects .

Comparative Analysis of Synthetic Routes

Parameter Direct Synthesis Oligomer Route
Starting Materials RuCl₃, PPh₃, Cp*H[RuCl₂Cp*]₂, PPh₃
Reaction Time 6–8 hours24–48 hours
Isolated Yield 60–72%85–90%
Purity (³¹P NMR) 95%>99%
Scalability Moderate (<5 g)High (>10 g)

Spectroscopic and Crystallographic Characterization

¹H NMR (CDCl₃):

  • δ 4.27 (s, 5H, Cp*)

  • δ 7.02–7.74 (m, 30H, PPh₃)

³¹P{¹H} NMR (CDCl₃):

  • δ 39.6 (s, PPh₃)

IR (KBr):

  • ν(Ru-Cl)=298cm1\nu(\text{Ru-Cl}) = 298 \, \text{cm}^{-1}

  • ν(Cp* ring)=1430cm1\nu(\text{Cp* ring}) = 1430 \, \text{cm}^{-1}

Single-crystal X-ray diffraction confirms a pseudo-octahedral geometry with Ru–P bond lengths of 2.35–2.38 Å and Ru–Cl distance of 2.42 Å . The Cp* centroid–Ru distance measures 1.78 Å, consistent with strong η⁵-coordination .

Troubleshooting Common Synthesis Issues

Issue 1: Low Yields in Direct Synthesis

  • Cause: Incomplete ligand substitution due to insufficient PPh₃

  • Solution: Increase PPh₃ equivalents to 4–5 mol per RuCl₃

Issue 2: [RuCl₂Cp]₂ Dimer Formation*

  • Cause: Excess Cp*H in methanol

  • Solution: Use ethanol solvent and stoichiometric Cp*H

Issue 3: Paramagnetic Impurities

  • Cause: Oxidation to Ru(III) species

  • Solution: Strict anaerobic conditions (Schlenk line/glovebox)

Applications in Catalysis and Materials Science

Cp*RuCl(PPh₃)₂ serves as a precatalyst for transfer hydrogenation (TOF up to 1,200 h⁻¹) and C–H bond activation . Recent studies highlight its utility in photoredox catalysis, leveraging the Ru(II/III) redox couple at E1/2=+0.78V vs. SCEE_{1/2} = +0.78 \, \text{V vs. SCE} .

Chemical Reactions Analysis

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Cp*RuCl(PPh₃)₂ is a benchmark catalyst for regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles via RuAAC. Key characteristics include:

  • Regioselectivity : High 1,5-selectivity (>95%) due to steric and electronic effects of the Cp* ligand .

  • Catalytic Efficiency : Operates at 1–5 mol% loading in nonpolar solvents (e.g., benzene, THF) at 60–80°C .

  • Substrate Scope : Tolerates functional groups such as alkenes, boronic esters, and aryl chlorides .

Comparative Catalyst Performance

CatalystSubstrate PairTemp (°C)Time (h)Yield (%)Regioselectivity (1,5:1,4)
Cp*RuCl(PPh₃)₂Phenylacetylene + Benzyl azide601646>95:5
Cp*RuCl(COD)Phenylacetylene + Benzyl azide250.585>95:5
RuH₂(CO)(PPh₃)₃Phenylacetylene + Benzyl azide702037<5:95

Mechanistic Insight : DFT studies indicate a metallacyclic intermediate forms via alkyne coordination, followed by azide insertion .

Ligand Substitution Reactions

The chloride ligand in Cp*RuCl(PPh₃)₂ is labile, enabling diverse substitutions:

  • Carbon Monoxide (CO) : Displaces one PPh₃ ligand to form Cp*RuCl(CO)(PPh₃) , a chiral complex :

    Cp*RuCl(PPh₃)₂ + CO → Cp*RuCl(CO)(PPh₃) + PPh₃\text{Cp*RuCl(PPh₃)₂ + CO → Cp*RuCl(CO)(PPh₃) + PPh₃}
  • Hydride Formation : Reaction with NaOMe yields a hydride complex :

    Cp*RuCl(PPh₃)₂ + NaOMe → Cp*RuH(PPh₃)₂ + NaCl + CH₂O\text{Cp*RuCl(PPh₃)₂ + NaOMe → Cp*RuH(PPh₃)₂ + NaCl + CH₂O}

Vinylidene Complex Formation

Reaction with terminal alkynes generates cationic vinylidene complexes, pivotal in alkyne functionalization :

Cp*RuCl(PPh₃)₂ + HC≡CPh + NH₄PF₆ → [Cp*Ru(C=CHPh)(PPh₃)₂]PF₆ + NH₄Cl\text{Cp*RuCl(PPh₃)₂ + HC≡CPh + NH₄PF₆ → [Cp*Ru(C=CHPh)(PPh₃)₂]PF₆ + NH₄Cl}

  • Application : These intermediates enable C–H activation and coupling reactions .

Role in Atom Transfer Radical Addition (ATRA)

While CpRuCl(PPh₃)₂ itself is not directly involved in ATRA, its derivative **CpRuCl₂(PPh₃)** (formed via oxidation) catalyzes chloro atom transfer reactions. For example :

Cp*RuCl₂(PPh₃) + - CCl₂CO₂Et → Cp*RuCl(PPh₃) + ClCCl₂CO₂Et\text{Cp*RuCl₂(PPh₃) + - CCl₂CO₂Et → Cp*RuCl(PPh₃) + ClCCl₂CO₂Et}

  • Mg Co-catalyst : Regenerates Ru(II) species, sustaining catalytic cycles .

Comparison with Related Ruthenium Catalysts

CatalystKey FeatureApplication Example
Cp*RuCl(PPh₃)₂High 1,5-selectivity in RuAACTriazole synthesis
Cp*RuCl(COD)Faster kinetics at room temperatureLow-temperature cycloadditions
[Cp*RuCl]₄Air-stable precursorPolymer-supported catalysis

Solvent and Temperature Effects

  • Optimal Solvents : DMF, THF, or toluene (nonprotic) .

  • Protic Solvents : Reduce yields due to catalyst deactivation .

  • Microwave Assistance : Reduces reaction time from hours to minutes .

Scientific Research Applications

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction is a pivotal method for synthesizing 1,5-disubstituted 1,2,3-triazoles. This reaction has several advantages over the copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Regioselectivity : Cp*RuCl(PPh3)2 exhibits high selectivity for the formation of 1,5-disubstituted triazoles, which are valuable intermediates in medicinal chemistry and materials science .
  • Functional Group Tolerance : The catalyst demonstrates a remarkable tolerance to various functional groups, allowing for the use of complex substrates without significant loss of yield .
  • Reaction Conditions : The RuAAC can be performed under mild conditions, often at room temperature or slightly elevated temperatures, which enhances its applicability in sensitive reactions .

Polymerization Reactions

This compound is also utilized in metal-catalyzed living radical polymerization (MRP). This application is crucial for synthesizing well-defined polymers with specific architectures:

  • Living Radical Polymerization : The catalyst facilitates the controlled polymerization of acrylates and methacrylates, leading to polymers with narrow molecular weight distributions and predetermined chain lengths .
  • Synthesis of Functional Polymers : By employing this catalyst in MRP, researchers can create polymers that incorporate functional groups for further modification or application in drug delivery systems and nanomaterials .

Cycloisomerization Reactions

In cycloisomerization reactions, this compound has been shown to effectively convert linear precursors into cyclic compounds:

  • Biindenes Synthesis : The catalyst has been successfully used to synthesize 1,1'-biindenes from 1,2-bis(2-allylphenyl)ethynes through cycloisomerization. This transformation highlights the catalyst's ability to promote complex rearrangements efficiently .
  • Yield Improvement : Studies have shown that using this compound can significantly improve yields compared to other catalysts, making it a preferred choice for these transformations .

Mechanistic Insights

The mechanism of reactions catalyzed by this compound involves several key steps:

  • Coordination : The catalyst coordinates with substrates such as azides and alkynes, forming a reactive intermediate.
  • Metathesis : A metathesis step occurs where the azide and alkyne components interact to form the triazole product.
  • Regioselectivity : The unique electronic properties of the Cp* ligand contribute to the regioselectivity observed in product formation, favoring 1,5-disubstituted products over others .

Comparative Data Table

The following table summarizes key characteristics and performance metrics of this compound compared to other catalysts in RuAAC reactions:

CatalystRegioselectivityFunctional Group ToleranceReaction ConditionsYield (%)
This compoundHigh (1,5)ExcellentMild (RT - 80°C)Up to 95%
Cp*RuCl(COD)ModerateGoodAmbient TemperatureUp to 90%
CuILow (1,4)LimitedElevated TemperatureVaries

Case Study 1: Synthesis of Triazoles

In a study involving the synthesis of triazoles via RuAAC using this compound, researchers reported high yields and excellent regioselectivity when reacting various azides with terminal and internal alkynes. The reaction conditions were optimized to achieve up to 95% yield at room temperature .

Case Study 2: Biindenes Formation

Another study demonstrated the effectiveness of this compound in synthesizing biindenes from linear precursors through cycloisomerization. The yield was improved from 21% to 45% by employing this catalyst under optimized conditions .

Mechanism of Action

The mechanism by which Cp*RuCl(PPh3)2 exerts its catalytic effects involves the coordination of the ruthenium center to substrates, facilitating various transformations. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, while the triphenylphosphine ligands modulate its reactivity. The chloride ligand can be substituted by other ligands, enabling diverse catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Cp*RuCl(cod)

  • Structure : Cp* ligand, chloride, and cyclooctadiene (cod).
  • Catalytic Activity :
    • Operates efficiently at ambient temperature due to the labile cod ligand, which dissociates readily to initiate catalysis .
    • Achieves >99% regioselectivity for 1,5-disubstituted triazoles, comparable to Cp*RuCl(PPh₃)₂, but with faster reaction kinetics .
  • Drawbacks : Sensitive to oxygen, requiring inert conditions to prevent decomposition .

[Cp*RuCl]₄

  • Structure : Tetranuclear cluster with bridging chloride ligands.
  • Catalytic Activity :
    • Requires higher temperatures (80–110°C) for activation, limiting its use in thermally sensitive reactions .
    • Exhibits similar regioselectivity (>99% 1,5-triazoles) but lower yields (48%) compared to Cp*RuCl(PPh₃)₂ (33–99%) under microwave conditions .
  • Utility : Preferred in high-throughput syntheses due to rapid microwave-assisted reactions .

CpRuCl(PPh₃)₂

  • Structure: Non-methylated Cp ligand instead of Cp*.
  • Catalytic Activity :
    • Lower regioselectivity (85:15 ratio of 1,5- vs. 1,4-triazoles) due to reduced steric and electronic effects from the Cp ligand .
    • Requires longer reaction times and higher catalyst loadings to achieve moderate conversions .

[RuCl₂(PPh₃)₃]

  • Structure : Ru(II) with two chlorides and three PPh₃ ligands.
  • Catalytic Activity :
    • Less effective in RuAAC but superior in radical-mediated reactions (e.g., trichloromethylation) due to stronger redox activity .
    • Cp*RuCl(PPh₃)₂ outperforms it in radical processes, achieving faster rates at room temperature .

Key Data Tables

Table 1: Comparison of Ru Catalysts in Azide-Alkyne Cycloadditions

Catalyst Temperature (°C) Regioselectivity (1,5:1,4) Conversion (%) Reference
Cp*RuCl(PPh₃)₂ 80 >99:1 33–99
Cp*RuCl(cod) 25–50 >99:1 >90
[Cp*RuCl]₄ 80–110 >99:1 41–48
CpRuCl(PPh₃)₂ 80 85:15 70–85

Table 2: Thermal Stability and Ligand Lability

Catalyst Ligand Lability Oxygen Sensitivity Preferred Solvent
Cp*RuCl(PPh₃)₂ Low Moderate THF, DCM
Cp*RuCl(cod) High High Toluene, DCE
[Cp*RuCl]₄ Moderate Low DMF

Mechanistic and Application Insights

  • Regioselectivity : The Cp* ligand’s steric bulk directs alkyne coordination to favor 1,5-triazole formation, though the exact mechanism remains debated .
  • Synthetic Applications :
    • CpRuCl(PPh₃)₂ is used in peptidomimetics and HIV-1 Vif antagonists , where precise regiocontrol is critical .
    • CpRuCl(cod) is favored for large-scale syntheses due to mild conditions and rapid kinetics .

Biological Activity

CpRuCl(PPh3)2, a ruthenium(II) complex featuring a pentamethylcyclopentadienyl (Cp) ligand and triphenylphosphine (PPh3), has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. This compound's unique structural characteristics and reactivity profile make it a promising candidate for further exploration in drug development.

Synthesis and Characterization

The synthesis of Cp*RuCl(PPh3)2 generally involves the reaction of RuCl3 with pentamethylcyclopentadiene in the presence of PPh3. Various methods have been optimized to achieve high yields, with conditions such as solvent choice and temperature playing crucial roles in the process . Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of the synthesized complexes .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects:

  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer). The compound induces apoptosis through mechanisms involving mitochondrial dysfunction and disruption of DNA repair processes .
  • Selectivity : Notably, this complex demonstrates selectivity for cancer cells over normal cells, which is critical for minimizing side effects during treatment. For instance, IC50 values for MDA-MB-231 cells were reported in the nanomolar range, indicating potent activity .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Models : In a study by Moreira et al., the compound was shown to inhibit proliferation and induce apoptosis in both ER+ and TNBC cell lines. The mechanism was linked to its interaction with mitochondria and cytoskeletal components .
  • Zebrafish Embryo Development : Research involving zebrafish embryos indicated that exposure to this compound resulted in developmental toxicity, further supporting its potential as an anticancer agent by disrupting normal cellular processes .
  • Comparative Studies : When compared to iron complexes with similar ligands, this compound exhibited significantly higher cytotoxicity, underscoring the importance of the ruthenium metal center in mediating biological activity .

Data Table: Biological Activity Overview

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2310.5Induction of apoptosis via mitochondrial damage
MCF-71.0Disruption of DNA repair mechanisms
A2780 (cisplatin-resistant)0.39Selective cytotoxicity against resistant cells

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Cp*RuCl(PPh₃)₂, and how can purity be verified?

  • CpRuCl(PPh₃)₂ is typically synthesized by reacting [CpRuCl]₄ with excess PPh₃ in tetrahydrofuran (THF). The product is isolated via filtration, washed with THF/hexane, and dried under vacuum . Purity is confirmed using ³¹P NMR spectroscopy to verify ligand coordination and elemental analysis to ensure stoichiometric consistency.

Q. Which spectroscopic techniques are critical for characterizing Cp*RuCl(PPh₃)₂ in catalytic studies?

  • ¹H and ³¹P NMR are essential for confirming ligand environments and detecting oxidation states. X-ray crystallography provides structural details (e.g., bond lengths, coordination geometry), while UV-Vis spectroscopy monitors electronic transitions relevant to catalytic activity .

Q. What are the common catalytic applications of Cp*RuCl(PPh₃)₂ in organic synthesis?

  • Cp*RuCl(PPh₃)₂ is used in cycloisomerization reactions (e.g., converting alkynes to biindenes) and click chemistry (e.g., regioselective azide-alkyne cycloadditions). However, its activity is highly solvent- and ligand-dependent .

Advanced Research Questions

Q. How do ligand electronic properties influence the catalytic activity of Cp*RuCl(PPh₃)₂ in atom-transfer radical polymerization (ATRP)?

  • Studies comparing CpRuCl(PPh₃)₂ with electron-deficient analogs (e.g., CpRuCl[P(4-CF₃-C₆H₄)₃]₂) show that electron-rich phosphine ligands (PPh₃) enhance polymerization rates and control. This is attributed to stronger σ-donation stabilizing the Ru center, improving radical generation efficiency. Kinetic data (e.g., linear molecular weight vs. conversion plots) and ³¹P NMR tracking of ligand oxidation validate this mechanism .

Q. Why does Cp*RuCl(PPh₃)₂ exhibit no catalytic activity in certain alkynol cyclization reactions, and how can this be resolved?

  • In alkynol cyclization, CpRuCl(PPh₃)₂ may lack activity due to steric hindrance from bulky Cp and PPh₃ ligands. Switching to cationic Ru complexes (e.g., [Cp*Ru(MeCN)₃]PF₆) or optimizing solvent polarity (e.g., using MeOH instead of EtOH) restores activity by enhancing substrate accessibility and stabilizing transition states .

Q. How can researchers reconcile contradictory data on Cp*RuCl(PPh₃)₂’s catalytic performance across studies?

  • Contradictions often arise from subtle differences in reaction conditions (e.g., solvent, temperature, substrate ratios). For example, Cp*RuCl(PPh₃)₂ shows no activity in alkynol cyclization but performs well in ATRP. Systematic control experiments (e.g., varying ligand ratios, solvent polarity) and computational modeling (DFT studies on transition states) help isolate key variables .

Q. What strategies improve the stability of Cp*RuCl(PPh₃)₂ under oxidative conditions?

  • Ligand substitution with electron-withdrawing groups (e.g., P(4-CF₃-C₆H₄)₃) reduces oxidation susceptibility. Alternatively, operating under inert atmospheres or adding reducing agents (e.g., Zn dust) mitigates decomposition, as demonstrated in styrene polymerization studies .

Q. Methodological Guidance

Q. How should researchers design kinetic experiments to study Cp*RuCl(PPh₃)₂-catalyzed reactions?

  • Use pseudo-first-order conditions with excess substrate to isolate rate dependence on catalyst concentration. Monitor reaction progress via in situ techniques (e.g., FTIR for bond formation) or periodic sampling with GC-MS/NMR. For ATRP, plot molecular weight (Mn) vs. conversion to assess control over polymerization .

Q. What analytical workflows are recommended for identifying byproducts in Cp*RuCl(PPh₃)₂-mediated reactions?

  • Combine LC-MS (for molecular weight and fragmentation patterns) with isotopic labeling (e.g., deuterated substrates) to trace reaction pathways. For example, EIC (extracted ion chromatograms) can detect brominated tropylium byproducts in alkyne functionalization reactions .

Q. How can computational chemistry complement experimental studies on Cp*RuCl(PPh₃)₂?

  • Density functional theory (DFT) calculations predict ligand effects on Ru center electron density and transition-state geometries. For instance, modeling ligand-substrate interactions explains why PPh₃ outperforms fluorinated ligands in ATRP .

Properties

IUPAC Name

chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWRJPOOFGXEKF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H45ClP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746198
Record name Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92361-49-4
Record name Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.